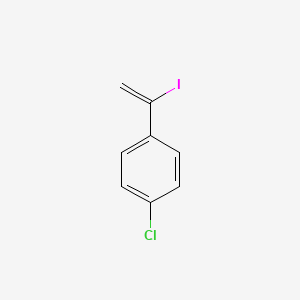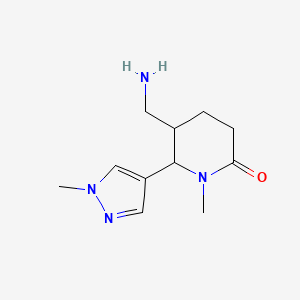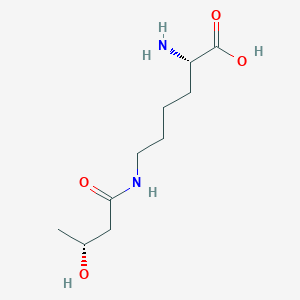![molecular formula C15H23N3O2 B13642091 tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)
tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a pyrrolidinyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-aminophenylpyrrolidine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted carbamates or amines
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound is used as a biochemical reagent. It can be used to study enzyme interactions and protein modifications .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions play a crucial role in its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the aminophenyl and pyrrolidinyl groups, making it less versatile in synthetic applications .
- N-Boc-ethanolamine: Contains a hydroxyl group instead of an aminophenyl group, leading to different reactivity and applications .
- tert-Butyl N-(2-hydroxyethyl)carbamate: Similar to N-Boc-ethanolamine but with a different functional group arrangement, affecting its chemical behavior .
Uniqueness: tert-Butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile and a wide range of applications in various fields.
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-8-9-18(10-11)13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3,(H,17,19) |
InChI Key |
YCLRIYMDMZTSSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)






![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)




![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)

